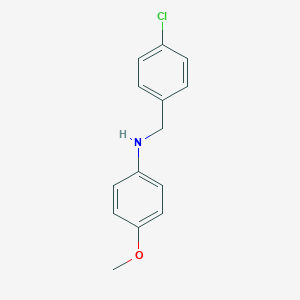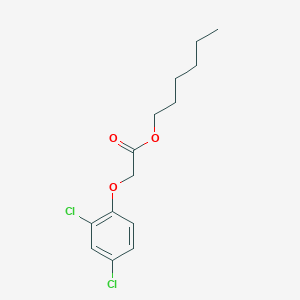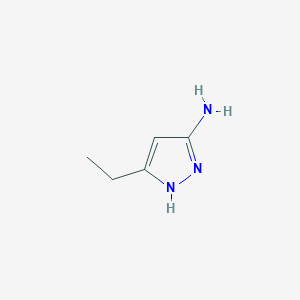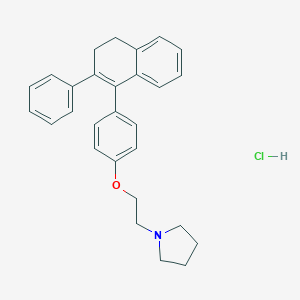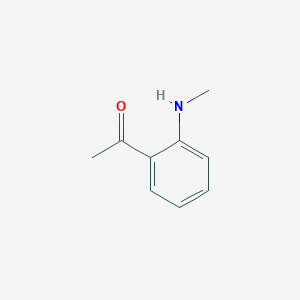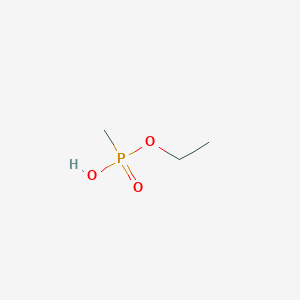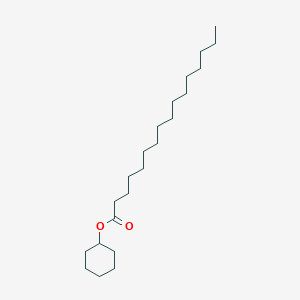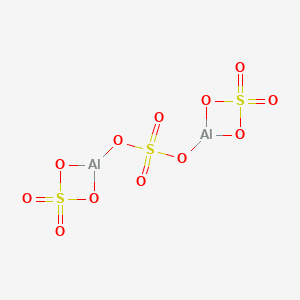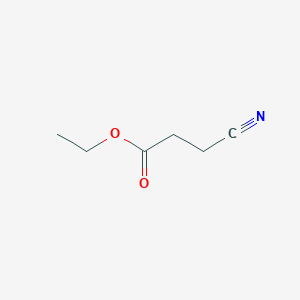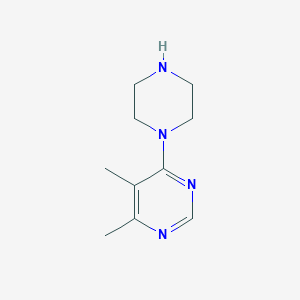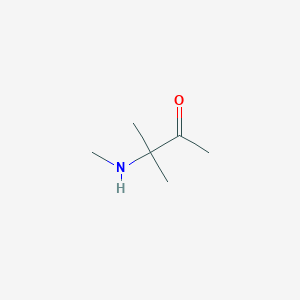
3-Methyl-3-(methylamino)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(methylamino)butan-2-one, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulant and entactogenic effects. Methylone is a close structural analogue of MDMA (3,4-methylenedioxymethamphetamine) and is often referred to as "bk-MDMA" or "M1".
Mechanism Of Action
3-Methyl-3-(methylamino)butan-2-one acts as a SNDRI by blocking the reuptake of serotonin, norepinephrine, and dopamine in the brain. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which leads to increased activation of their respective receptors. 3-Methyl-3-(methylamino)butan-2-one also acts as a releasing agent of these neurotransmitters, causing them to be released from their storage vesicles into the synaptic cleft.
Biochemical And Physiological Effects
3-Methyl-3-(methylamino)butan-2-one has been shown to induce hyperthermia, increase locomotor activity, and produce rewarding effects in animal models. It has also been found to increase heart rate and blood pressure in humans. 3-Methyl-3-(methylamino)butan-2-one has been reported to produce subjective effects similar to those of MDMA, including euphoria, increased sociability, and enhanced sensory perception.
Advantages And Limitations For Lab Experiments
3-Methyl-3-(methylamino)butan-2-one has advantages and limitations for use in lab experiments. Its structural similarity to MDMA allows for the investigation of the neuropharmacological mechanisms underlying the effects of MDMA. However, the use of 3-Methyl-3-(methylamino)butan-2-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.
Future Directions
Future research on 3-Methyl-3-(methylamino)butan-2-one should focus on its long-term effects on the brain and behavior. Studies should also investigate the potential therapeutic uses of 3-Methyl-3-(methylamino)butan-2-one, such as in the treatment of depression or anxiety disorders. Additionally, the development of selective SNDRI compounds that do not have the potential for abuse should be explored.
Conclusion:
In conclusion, 3-Methyl-3-(methylamino)butan-2-one is a synthetic cathinone that has gained popularity in recent years due to its stimulant and entactogenic effects. Its structural similarity to MDMA allows for the investigation of the neuropharmacological mechanisms underlying the effects of MDMA. However, the use of 3-Methyl-3-(methylamino)butan-2-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects. Future research should focus on its long-term effects on the brain and behavior, as well as its potential therapeutic uses.
Synthesis Methods
The synthesis of 3-Methyl-3-(methylamino)butan-2-one involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then purified using various chromatographic techniques such as column chromatography or recrystallization. The purity of the final product is determined using analytical techniques such as NMR spectroscopy or mass spectrometry.
Scientific Research Applications
3-Methyl-3-(methylamino)butan-2-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a releasing agent of these neurotransmitters. 3-Methyl-3-(methylamino)butan-2-one has also been shown to induce hyperthermia and increase locomotor activity in animal models.
properties
CAS RN |
10201-04-4 |
|---|---|
Product Name |
3-Methyl-3-(methylamino)butan-2-one |
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-methyl-3-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(8)6(2,3)7-4/h7H,1-4H3 |
InChI Key |
KLAVOSFNFTWCFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)NC |
Canonical SMILES |
CC(=O)C(C)(C)NC |
synonyms |
2-Butanone, 3-methyl-3-(methylamino)- (7CI,8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



